4-methoxy-6-phenyl-1H-pyrimidine-2-thione
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Overview
Description
4-methoxy-6-phenyl-1H-pyrimidine-2-thione is a member of pyrimidines.
Scientific Research Applications
Synthesis and Structural Analysis
4-Methoxy-6-phenyl-1H-pyrimidine-2-thione is used in the synthesis of complex chemical structures. For example, Al‐Refai et al. (2014) described its role in synthesizing a compound with a flattened boat conformation of the pyrimidine-2(1H)-thione rings, exhibiting significant molecular interactions in its crystal structure (Al‐Refai et al., 2014).
Corrosion Inhibition
Soltani et al. (2015) investigated pyrimidine-2-thione derivatives, including this compound, for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds show potential as adsorbents on metal surfaces, following Langmuir isotherm principles (Soltani et al., 2015).
Selectivity for Hg(II) Ions
Jain et al. (2000) synthesized a compound incorporating this compound, demonstrating selectivity for Hg(II) ions. This compound was found effective in potentiometric titrations of Hg2+ vs. EDTA (Jain et al., 2000).
Antibacterial Activities
Kaur et al. (2011) synthesized derivatives of this compound, which showed marked potency as antibacterial agents against clinical isolates (Kaur et al., 2011).
Electrochemical Behavior
Kılıç and Berkem (2004) explored the electrochemical behavior of pyrimidine derivatives, including this compound, indicating potential applications in electrochemical sensors or devices (Kılıç & Berkem, 2004).
Antioxidant Potential
Dudhe et al. (2014) discovered pyrimidine derivatives, including this compound, as potent antioxidants, showcasing their utility in mitigating oxidative stress-related damages (Dudhe et al., 2014).
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-methoxy-6-phenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-7-9(12-11(15)13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,15) |
InChI Key |
ZFOOVAVTANPKPB-UHFFFAOYSA-N |
SMILES |
COC1=NC(=S)NC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC1=NC(=S)NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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